molecular formula C6H5NO3 B121310 5-Hydroxynicotinic acid CAS No. 27828-71-3

5-Hydroxynicotinic acid

Cat. No.: B121310
CAS No.: 27828-71-3
M. Wt: 139.11 g/mol
InChI Key: ATTDCVLRGFEHEO-UHFFFAOYSA-N
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Description

5-Hydroxynicotinic acid is an organic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol It is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the fifth position of the pyridine ring

Mechanism of Action

Target of Action

5-Hydroxynicotinic acid (5HNA) is a chemical compound that plays a significant role in various biochemical reactions . .

Biochemical Pathways

5HNA is involved in the nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans . The first step is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by a molybdenum-containing hydroxylase . The following enzymatic steps have no prokaryotic equivalents: 6-hydroxynicotinic acid is converted to 2,3,6-trihydroxypyridine through 2,5-dihydroxypiridine and the trihydroxylated pyridine ring is then saturated to 5,6-dihydroxypiperidine-2-one followed by the oxidation of the C6 hydroxyl group resulting in 3-hydroxypiperidine-2,6-dione . These steps illustrate the convergent evolution of catabolic pathways between fungi and bacteria .

Pharmacokinetics

A study on the synthesis of ethyl 5-hydroxynicotinate, a derivative of 5hna, provides some insight into its potential behavior . The compound was synthesized in a solvent and then extracted, suggesting that it may be soluble in certain organic solvents

Result of Action

It is known that 5hna is a source of vitamin b3 and can participate in various biochemical reactions, maintaining the normal operation of the body .

Action Environment

The action of 5HNA can be influenced by environmental factors. For instance, it is known to decompose when exposed to light or heat . Therefore, it should be stored in a cool, dark place to maintain its stability

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Hydroxynicotinic acid involves the hydroxylation of nicotinic acid. This process typically uses a strong oxidizing agent, such as potassium permanganate or hydrogen peroxide, under acidic or basic conditions . Another method involves the esterification of nicotinic acid followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of nicotinic acid using metal catalysts. This method is advantageous due to its high yield and efficiency. The reaction is typically carried out in a controlled environment to ensure the desired product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

5-hydroxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTDCVLRGFEHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182143
Record name 5-Hydroxynicotinic acid
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27828-71-3
Record name 5-Hydroxynicotinic acid
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Record name 5-Hydroxynicotinic acid
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Record name 5-Hydroxynicotinic acid
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Record name 5-Hydroxynicotinic acid
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Synthesis routes and methods I

Procedure details

To 10.1 g (0.05 mol) of 5-bromonicotinic acid was added 10 g of NaOh dissolved in 63 mL of water, 3.1 g of coppersulfate pentahydrate and 0.42 g of copper (0). The reaction mixture was vigorously stirred and heated under reflux for 30 hours. After cooling the mixture to room temperature, 4.8 g of Na2S.H2O was added and stirring was pursued overnight. The reaction mixture was heated to 70° C. and treated with H2S gas until disappearance of the white precipitate (3 h). After cooling to room temperature, the mixture was filtered and the pH of the filtrate was adjusted to 5.2 with concentrated hydrochloric acid. The precipitate was filtered and the pH of the % filtrate was adjusted to 4.6 with concentrated hydrochloric acid. The white precipitate was then filtered, washed with water and dried under reduced pressure giving 4.3 g (yield: 62%) of product of molecular formula C7H5NO3. Aspect: white powder.
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
pentahydrate
Quantity
3.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S.H2O
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
63 mL
Type
reactant
Reaction Step Five
Name
copper (0)
Quantity
0.42 g
Type
catalyst
Reaction Step Six
Yield
62%

Synthesis routes and methods II

Procedure details

A mixture of 4.00 g (29.0 mmol) of 5-aminonicotinic acid in 400 ml of 0.1N H2SO4 at room temperature was diazotized with 2.2 g (31.8 mmol) of NaNO2 by the method of R. Graf (supra) to afford 5-hydroxynicotinic acid. The intermediate free acid was esterified in anhydrous methanolic HCl by the method of Urban (supra) to afford 2.34 g (53% overall yield) of 5-hydroxy nicotinic acid, methyl ester, mp 186°-187° C. (lit 182°-193° C.; Urban, supra). The IR data gave the characteristic 5-hydroxy band at 2550.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Hydroxynicotinic acid (5HNA) interact with its target and what are the downstream effects?

A: 5HNA acts as a substrate for the enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase. This flavin-dependent monooxygenase catalyzes a reaction involving both hydroxylation and aromatic ring cleavage. [, ] In the case of 5HNA, which lacks the 2-methyl group of MHPC, the enzyme catalyzes hydroxylation followed by hydrolysis of the hydroxylated product, ultimately yielding an acyclic compound. [] This interaction is influenced by specific amino acid residues within the enzyme's active site, particularly tyrosine residues. []

Q2: What is the structural characterization of 5HNA?

A: 5HNA (C6H5NO3) possesses a molecular weight of 139.11 g/mol. [] Structurally, it is a derivative of nicotinic acid, featuring a hydroxyl group at the 5th position of the pyridine ring. [, , ] Detailed spectroscopic data can be found in the relevant literature.

Q3: Can you describe the material compatibility and stability of 5HNA and its derivatives?

A: Research indicates that 5HNA can form coordination polymers with various metal ions, including zinc, cadmium, and lead. [, , ] These polymers exhibit diverse structural dimensionalities and potential applications in areas such as lithium-ion batteries and catalysis. [, ] The stability and performance of these materials can vary based on the specific metal ion and synthesis conditions. []

Q4: What are the catalytic properties and applications of 5HNA and its derivatives?

A: While 5HNA itself may not be a catalyst, its derivatives, particularly metal-organic frameworks incorporating 5HNA as a ligand, have shown promise in catalyzing reactions like Knoevenagel condensation. [] The selectivity and efficiency of these catalysts are influenced by the specific metal ion and the overall framework structure.

Q5: Has computational chemistry been used to study 5HNA?

A5: While specific details on computational studies are limited within the provided research, it's highly probable that computational tools have been employed to study 5HNA, given its relevance in various fields. Computational approaches like molecular docking, molecular dynamics simulations, and density functional theory calculations can provide insights into 5HNA's interactions with enzymes, binding affinities, and electronic properties.

Q6: What is the structure-activity relationship (SAR) of 5HNA and its derivatives?

A: The presence of the hydroxyl group at the 5th position is crucial for 5HNA's interaction with MHPC oxygenase. [, ] Modifications to this position or the pyridine ring could significantly impact its binding affinity and reactivity with the enzyme. [] For instance, the absence of the 2-methyl group in 5HNA, compared to MHPC, alters the enzyme's reaction trajectory, leading to hydrolysis rather than ring opening. []

Q7: What about the stability and formulation of 5HNA?

A: 5HNA can exist in different tautomeric forms, including neutral, zwitterionic, and anionic forms. [, , ] The choice of solvent during crystallization can influence the tautomeric form present in the solid state, ultimately impacting its stability and other physicochemical properties. [] Furthermore, solvate formation can also affect the stability and dissolution behavior of 5HNA. [] Specific formulation strategies might be employed to enhance its stability, solubility, or bioavailability, depending on the desired application.

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